molecular formula C10H8Br2N2O B13940860 [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol

[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13940860
M. Wt: 331.99 g/mol
InChI Key: SZWUPFGXQPGWBG-UHFFFAOYSA-N
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Description

[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This specific compound is notable for its bromine substitutions, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-bromophenylhydrazine: This can be achieved by reacting 4-bromoaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by reduction with stannous chloride.

    Cyclization: The 4-bromophenylhydrazine is then reacted with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Bromination: The resulting pyrazole derivative is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atoms at the desired positions.

    Hydroxymethylation: Finally, the brominated pyrazole is treated with formaldehyde and a base to introduce the hydroxymethyl group, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or potassium thiocyanate (KSCN) for thiocyanate substitution.

Major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alcohols, amines, azides, and thiocyanates.

Scientific Research Applications

[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar compounds to [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxymethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C10H8Br2N2O/c11-7-3-1-6(2-4-7)10-9(12)8(5-15)13-14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

SZWUPFGXQPGWBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2Br)CO)Br

Origin of Product

United States

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